molecular formula C34H40N2O4 B12372784 2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid

2-{3-[(5-{[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl}-2,3-dimethyl-1H-indol-1-yl)methyl]phenoxy}-2-methylpropanoic acid

Cat. No.: B12372784
M. Wt: 540.7 g/mol
InChI Key: DLXSTRGKTJFVEB-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play essential roles in the regulation of cellular differentiation, development, metabolism, and tumorigenesis. There are three types of PPARs: PPAR-alpha, PPAR-gamma, and PPAR-delta, each with distinct functions and tissue distribution .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PPAR modulators often involves complex organic synthesis techniques. For instance, the synthesis of PPAR-gamma agonists can involve the condensation of thiazolidinedione with various aldehydes under basic conditions . The reaction typically requires a solvent like ethanol and a base such as sodium hydroxide. The product is then purified using recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of PPAR modulators involves large-scale organic synthesis processes. These processes are optimized for yield, purity, and cost-effectiveness. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

PPAR modulators undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the original PPAR modulator, which can have different pharmacological properties .

Scientific Research Applications

PPARs have a wide range of applications in scientific research:

Mechanism of Action

PPARs exert their effects by binding to specific regions of DNA known as peroxisome proliferator response elements (PPREs). Upon binding, they regulate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation. PPARs form heterodimers with retinoid X receptors (RXRs) to exert their effects. The activation of PPARs leads to the modulation of various signaling pathways, including the insulin signaling pathway and the inflammatory response .

Comparison with Similar Compounds

PPARs are unique compared to other nuclear receptors due to their ability to regulate a wide range of metabolic processes. Similar compounds include:

PPAR modulators are distinct in their ability to target multiple pathways simultaneously, providing a broader therapeutic effect compared to single-target drugs .

Properties

Molecular Formula

C34H40N2O4

Molecular Weight

540.7 g/mol

IUPAC Name

2-[3-[[5-[[(1S)-1-(4-tert-butylphenyl)ethyl]carbamoyl]-2,3-dimethylindol-1-yl]methyl]phenoxy]-2-methylpropanoic acid

InChI

InChI=1S/C34H40N2O4/c1-21-23(3)36(20-24-10-9-11-28(18-24)40-34(7,8)32(38)39)30-17-14-26(19-29(21)30)31(37)35-22(2)25-12-15-27(16-13-25)33(4,5)6/h9-19,22H,20H2,1-8H3,(H,35,37)(H,38,39)/t22-/m0/s1

InChI Key

DLXSTRGKTJFVEB-QFIPXVFZSA-N

Isomeric SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)N[C@@H](C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C

Canonical SMILES

CC1=C(N(C2=C1C=C(C=C2)C(=O)NC(C)C3=CC=C(C=C3)C(C)(C)C)CC4=CC(=CC=C4)OC(C)(C)C(=O)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.